molecular formula C19H21ClFN3O2 B5439096 N-(3-chloro-4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide

N-(3-chloro-4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5439096
M. Wt: 377.8 g/mol
InChI Key: LMWLBDBUMMRHCC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide: is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core is synthesized by reacting 3-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Substitution Reaction: The piperazine core is then reacted with 3-chloro-4-fluoroaniline under controlled conditions to introduce the chloro and fluoro substituents.

    Acetylation: The final step involves the acetylation of the substituted piperazine with acetic anhydride to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can occur at the chloro and fluoro substituents, potentially leading to the formation of dehalogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Hydroxyl derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Biology:

    Receptor Binding Studies: It is used in studies to understand receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Medicine:

    Pharmaceutical Development: The compound is investigated for its potential therapeutic effects, including its use as an anti-inflammatory and analgesic agent.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways related to pain and inflammation.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
  • N-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
  • N-(3-chloro-4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Comparison:

  • N-(3-chlorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide: Lacks the fluoro substituent, which may affect its binding affinity and selectivity.
  • N-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide: Lacks the chloro substituent, potentially altering its pharmacokinetic properties.
  • N-(3-chloro-4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide: The position of the methoxy group is different, which may influence its overall activity and efficacy.

N-(3-chloro-4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide stands out due to the specific combination of chloro, fluoro, and methoxy substituents, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O2/c1-26-16-4-2-3-15(12-16)24-9-7-23(8-10-24)13-19(25)22-14-5-6-18(21)17(20)11-14/h2-6,11-12H,7-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWLBDBUMMRHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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